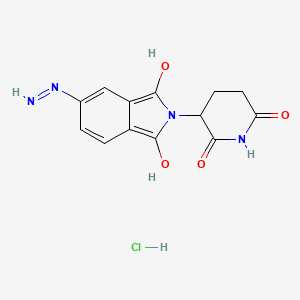

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride is a chemical compound known for its potential applications in medicinal chemistry and drug development. This compound is a derivative of isoindoline and piperidine, featuring a unique structure that allows it to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride typically involves the following steps:

Protection of the α-amino group: The α-amino group of a glutamine derivative is protected using a suitable protecting group.

Esterification: The protected glutamine is esterified to form an ester derivative.

Deprotection: The α-amino group is deprotected to yield the free amine.

Coupling Reaction: The free amine is coupled with an appropriate isoindoline derivative under specific conditions to form the desired product

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced piperidine derivatives .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and inflammatory conditions.

Biology: The compound is studied for its interactions with biological targets, such as proteins and enzymes.

Industry: It is used in the synthesis of advanced materials and as a building block for other chemical compounds

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, modulating their activity and leading to various biological effects. The pathways involved include inhibition of tumor necrosis factor-alpha (TNF-α) and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.

Pomalidomide: Another thalidomide derivative with similar applications

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride is unique due to its specific structure, which allows for targeted interactions with biological molecules. This makes it a valuable compound in drug development and scientific research .

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride (CAS No. 2803460-96-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article reviews the biological activity of this compound, drawing from various research studies and findings.

- Molecular Formula : C₁₃H₁₃ClN₄O₄

- Molecular Weight : 324.72 g/mol

- CAS Number : 2803460-96-8

The compound acts primarily as a modulator of cereblon (CRBN), a protein involved in the regulation of various cellular processes. Its structural components allow it to interact effectively with CRBN, leading to significant biological effects.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione exhibit notable antiproliferative activity against various cancer cell lines. The most potent derivative, referred to as compound 10a , showed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H929 | 2.25 |

| U2932 | 5.86 |

These values indicate that compound 10a has comparable efficacy to lenalidomide, a well-known immunomodulatory drug used in multiple myeloma treatment .

Immunomodulatory Effects

The compound also exhibits significant immunomodulatory properties through the inhibition of tumor necrosis factor-alpha (TNF-α). In experiments involving LPS-stimulated human peripheral blood mononuclear cells (PBMCs), compound 10a demonstrated an IC50 value of 0.76 µM for TNF-α inhibition, which is noteworthy compared to lenalidomide's IC50 of 0.13 µM .

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of compounds intended for therapeutic use. In the same study, compound 10a exhibited minimal toxicity at concentrations up to 20 µM in PBMCs, with a cell viability rate of 94%, outperforming lenalidomide's viability rate of 86% at the same concentration .

Apoptosis Induction

The ability to induce apoptosis in cancer cells is a critical feature for anticancer agents. Flow cytometry analysis showed that treatment with compound 10a led to a dose-dependent increase in apoptotic cells in NCI-H929 cell lines:

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Control | 3.4 | 2.6 |

| 1 | 13.3 | 21.3 |

| 5 | 34.6 | - |

This data highlights the potential of compound 10a to effectively induce apoptosis in malignant cells .

Properties

Molecular Formula |

C13H13ClN4O4 |

|---|---|

Molecular Weight |

324.72 g/mol |

IUPAC Name |

3-(5-diazenyl-1,3-dihydroxyisoindol-2-yl)piperidine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C13H12N4O4.ClH/c14-16-6-1-2-7-8(5-6)13(21)17(12(7)20)9-3-4-10(18)15-11(9)19;/h1-2,5,9,14,20-21H,3-4H2,(H,15,18,19);1H |

InChI Key |

GMJHVDUPAYABPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=C3C=CC(=CC3=C2O)N=N)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.